molecular formula C10H9NO2 B13112064 4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one

4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one

Cat. No.: B13112064
M. Wt: 175.18 g/mol
InChI Key: IJWSMWRQRXADEP-UHFFFAOYSA-N
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Description

4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a fused azeto ring, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines

Scientific Research Applications

4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The azeto ring may also interact with biological macromolecules, altering their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyindole: A simpler indole derivative with similar hydroxyl functionality but lacking the azeto ring.

    8,8a-Dihydroazeto[1,2-a]indole: Similar structure but without the hydroxyl group.

Uniqueness

4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one is unique due to the presence of both the hydroxyl group and the fused azeto ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

4-hydroxy-8,8a-dihydro-1H-azeto[1,2-a]indol-2-one

InChI

InChI=1S/C10H9NO2/c12-8-3-1-2-6-4-7-5-9(13)11(7)10(6)8/h1-3,7,12H,4-5H2

InChI Key

IJWSMWRQRXADEP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)N2C3=C1C=CC=C3O

Origin of Product

United States

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